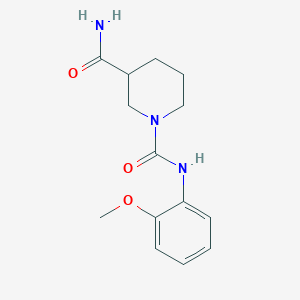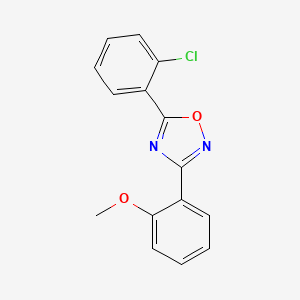
N~1~-(2-methoxyphenyl)-1,3-piperidinedicarboxamide
Descripción general
Descripción
N-(2-methoxyphenyl)-1,3-piperidinedicarboxamide, commonly known as MPDC, is a chemical compound that belongs to the piperidine family. It is a white crystalline powder with a molecular formula of C~15~H~20~N~2~O~3~ and a molecular weight of 276.33 g/mol. MPDC has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
MPDC works by inhibiting the activity of acetylcholinesterase, as mentioned earlier. This leads to an increase in acetylcholine levels, which can improve cognitive function. Additionally, MPDC has been shown to modulate the activity of dopamine receptors, which can improve motor function in individuals with Parkinson's disease.
Biochemical and Physiological Effects
MPDC has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and dopamine receptors, MPDC has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory. MPDC has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPDC in lab experiments is its specificity for acetylcholinesterase inhibition. This allows researchers to study the effects of acetylcholine on cognitive function without the confounding effects of other neurotransmitters. However, one limitation of using MPDC is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPDC. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of MPDC. Another area of interest is the investigation of the potential therapeutic applications of MPDC in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanisms underlying the effects of MPDC on neurotransmitter systems and to determine the optimal dosing regimens for its use in clinical settings.
In conclusion, MPDC is a promising compound with potential therapeutic applications in treating various neurological disorders. Its ability to inhibit acetylcholinesterase and modulate dopamine and glutamate receptors makes it a valuable tool for studying the effects of these neurotransmitters on cognitive and motor function. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective derivatives for use in clinical settings.
Aplicaciones Científicas De Investigación
MPDC has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro studies have shown that MPDC can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.
Propiedades
IUPAC Name |
1-N-(2-methoxyphenyl)piperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-12-7-3-2-6-11(12)16-14(19)17-8-4-5-10(9-17)13(15)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHVDKFVLUCUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-ethylbutanamide](/img/structure/B4227557.png)
![ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4227562.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B4227566.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4227588.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoate](/img/structure/B4227593.png)
![4-(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4227601.png)
![3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B4227609.png)

![2-fluoro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4227628.png)
![3-iodo-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4227632.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227654.png)